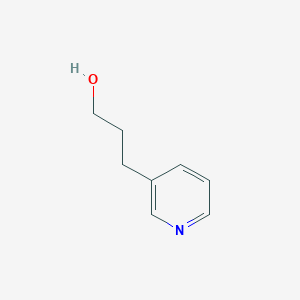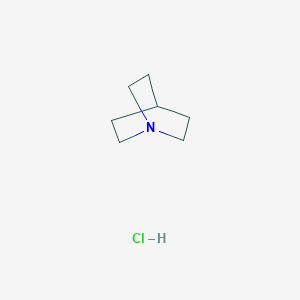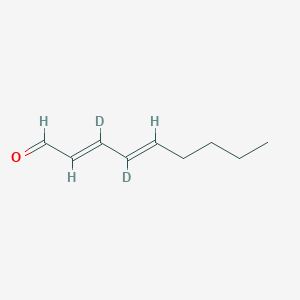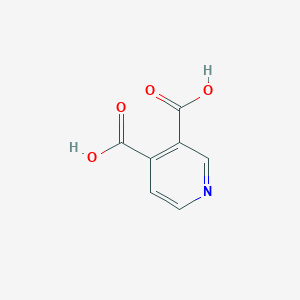
Pyridine-3,4-dicarboxylic acid
Overview
Description
Pyridine-3,4-dicarboxylic acid (PDCA) is an organic compound that belongs to the class of pyridinecarboxylic acids. It is a white, crystalline solid with a molecular formula of C7H5NO4. PDCA is a highly polar compound that is soluble in water and has a high melting point. PDCA is widely used in various scientific fields, including organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
1. Structural Analysis and Hydrogen Bond Studies
Pyridine-3,5-dicarboxylic acid has been a subject of interest in structural analysis and hydrogen bond studies. Investigations using single-crystal neutron diffraction have revealed insights into temperature-dependent proton migration in its hydrogen bonds. This research has implications for understanding molecular interactions and bonding characteristics in similar organic compounds (Cowan et al., 2005).
2. Metal Complex Formation and Thermal Behavior
Studies have explored pyridine-3,4-dicarboxylic acid in the formation of metal complexes with cobalt, nickel, and copper. These investigations focus on the spectral and magnetic properties of these compounds and their thermal behavior, shedding light on potential applications in various fields, including materials science (Allan et al., 1990).
3. Chromatography and Spectroscopy
Pyridine dicarboxylic acids, including this compound, have been utilized as mobile phases in ion chromatographic analyses of anions. This application demonstrates their utility in analytical chemistry, particularly in simplifying complex sample analyses (Mehra & Landry, 1995).
4. Synthesis and Fluorescence Properties in Complexes
Research has delved into synthesizing Eu(III) and Tb(III) complexes with novel pyridine dicarboxylic acid derivatives, examining their fluorescence properties. These studies are crucial for developing new materials with potential applications in fluorescence and imaging technologies (Tang et al., 2006).
5. Photovoltaic Applications
The use of this compound in enhancing the efficiency of photovoltaic cells has been investigated. This research is particularly significant in the field of renewable energy, demonstrating the potential of organic compounds in improving solar cell performance (Nazeeruddin et al., 1998).
6. Biological Imaging Applications
The complexes of Eu(III) and Tb(III) with novel ligands containing this compound unit have been synthesized and investigated for their applications in cell imaging. This research highlights the potential of these compounds in biomedical imaging and diagnostics (Xiao et al., 2011).
Safety and Hazards
Future Directions
Research on Pyridine-3,4-dicarboxylic acid and its derivatives is ongoing. For instance, it has been used in the synthesis of lanthanoid-organic frameworks for the detection of Pb2+ in water . Another study used squaric acid as a coformer to pyridine carboxylic acid for cocrystallization . These studies suggest potential applications in environmental detection and material science .
Mechanism of Action
Target of Action
Pyridine-3,4-dicarboxylic acid, also known as Cinchomeronic acid , is a dicarboxylic derivative of pyridine A related compound, 3,5-pyridinedicarboxylic acid, is known to be a competitive inhibitor of butyrobetaine hydroxylase .
Mode of Action
It’s known that pyridine derivatives generally undergo nucleophilic substitution reactions more readily due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring . This property is often utilized in the synthesis of various important pyridine compounds, many of which exhibit significant biological activity .
Biochemical Pathways
It’s worth noting that quinolinic acid, a dicarboxylic derivative of pyridine, is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan . This suggests that this compound could potentially interact with similar biochemical pathways.
Result of Action
A study has shown that pyridine 2,4-dicarboxylic acid can suppress tomato seedling growth by reducing the hydroxyproline levels in the roots . This suggests that this compound might have similar effects on plant growth.
Action Environment
It’s known that the reactivity of pyridine derivatives can be influenced by factors such as temperature and ph . Therefore, these factors might also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Pyridine-3,4-dicarboxylic acid plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context in which they occur
Cellular Effects
It is known to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to interact with certain enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels
Transport and Distribution
It may interact with certain transporters or binding proteins, and it may have effects on its localization or accumulation
properties
IUPAC Name |
pyridine-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYSADWCWFFZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197653 | |
| Record name | Cinchomeronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
490-11-9 | |
| Record name | Cinchomeronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=490-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinchomeronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Pyridinedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinchomeronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-3,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINCHOMERONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7389UZW5DY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Pyridine-3,4-dicarboxylic acid?
A1: this compound has the molecular formula C7H5NO4 and a molecular weight of 167.12 g/mol.
Q2: What spectroscopic techniques are typically used to characterize H2PDC?
A2: Common characterization techniques include:
- Infrared (IR) Spectroscopy: Identifies functional groups, particularly the characteristic stretches of carboxylic acids and pyridine rings. [, , , , , , , , ]
- Single-crystal X-ray Diffraction: Provides detailed information about the crystal structure, bond lengths, and angles. [, , , , , , , , , , , , , , ]
- Elemental Analysis: Confirms the elemental composition of the compound. [, , , , , , ]
- Thermogravimetric Analysis (TGA): Investigates the thermal stability and decomposition patterns of the compound. [, , , , , ]
Q3: How does H2PDC behave under hydrothermal conditions?
A3: H2PDC demonstrates good stability under hydrothermal conditions, enabling its use in the synthesis of various metal-organic frameworks (MOFs). [, , , , , , , , ]
Q4: What types of metal ions readily form complexes with H2PDC?
A4: H2PDC readily coordinates with a wide range of transition metal ions, including Zn2+, Cd2+, Mn2+, Co2+, Ni2+, Cu2+, Ag+, and lanthanide ions like Eu3+, Tb3+, La3+, Gd3+, and Nd3+. [, , , , , , , , , , , , , , , , ]
Q5: What are the potential applications of H2PDC-based materials?
A5: The diverse coordination modes of H2PDC contribute to the formation of MOFs with potential applications in gas adsorption, catalysis, and photoluminescent materials. [, , , ]
Q6: Is H2PDC known to participate in catalytic reactions?
A6: While H2PDC itself might not be a direct catalyst, its derivatives and metal complexes have shown catalytic activity in oxidation reactions. [, ]
Q7: Can you provide an example of a catalytic application involving H2PDC?
A7: In the oxidative ammonolysis of 3,4-dimethylpyridine, H2PDC is a product formed through the oxidation of the methyl groups to cyano groups. This reaction is catalyzed by vanadium oxide catalysts, and the selectivity towards H2PDC formation is influenced by the catalyst composition. []
Q8: Have computational methods been employed to study H2PDC and its complexes?
A8: Yes, density functional theory (DFT) calculations have been used to investigate the electronic properties and reactivity of H2PDC-containing systems. For instance, DFT was used to calculate the nucleophilicity of vanadyl oxygen in vanadium oxide catalysts used for the oxidative ammonolysis of 3,4-dimethylpyridine. []
Q9: How do structural modifications to the H2PDC scaffold affect its coordination behavior?
A9: The position of the carboxylic acid groups on the pyridine ring influences the coordination modes and dimensionality of the resulting metal-organic frameworks. For example, using pyridine-2,3-dicarboxylic acid instead of H2PDC leads to aza-copper phthalocyanines with different solubility properties. []
Q10: Are there any reported strategies to enhance the stability or solubility of H2PDC-based materials?
A10: While specific formulation strategies for H2PDC itself are not extensively reported, the choice of metal ions and auxiliary ligands significantly influences the stability and solubility of the resulting coordination polymers. [, , , , , , , , , , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







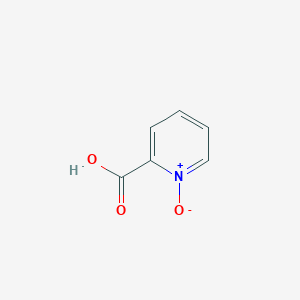
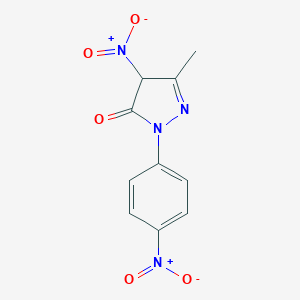
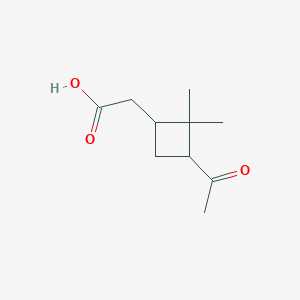


![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)
